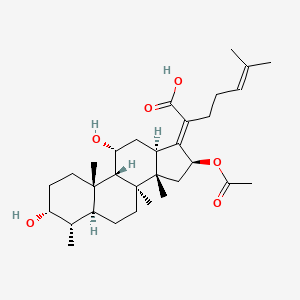

Lumifusidic Acid

Description

BenchChem offers high-quality Lumifusidic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lumifusidic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H48O6 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI Key |

IECPWNUMDGFDKC-UEVMROTKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |

Origin of Product |

United States |

An In-Depth Technical Guide to the Synthesis and Characterization of Lumifusidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumifusidic acid, a photoproduct and isomer of the antibiotic fusidic acid, is a subject of increasing interest in pharmaceutical research due to its potential implications for the stability and efficacy of fusidic acid-based therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of lumifusidic acid. It details a plausible photochemical synthesis protocol and outlines a suite of analytical techniques for its thorough characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria.[1][2] Its unique steroidal structure and mechanism of action, which involves the inhibition of bacterial protein synthesis, make it a valuable therapeutic agent.[3] However, like many pharmaceuticals, fusidic acid is susceptible to degradation under various stress conditions, including exposure to light. Photodegradation can lead to the formation of various photoproducts, with lumifusidic acid being a significant isomer. Understanding the synthesis and characterization of lumifusidic acid is crucial for stability studies, impurity profiling, and ensuring the quality and safety of fusidic acid formulations.

Synthesis of Lumifusidic Acid

The synthesis of lumifusidic acid is primarily achieved through the photochemical transformation of fusidic acid. This process involves the irradiation of a fusidic acid solution with a suitable light source, leading to intramolecular rearrangement.

Proposed Photochemical Synthesis Protocol

This protocol describes a general method for the synthesis of lumifusidic acid from fusidic acid via photolytic stress.

Materials:

-

Fusidic acid (high purity)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

UV lamp (e.g., 254 nm)

-

Reaction vessel (quartz or UV-transparent glass)

-

Magnetic stirrer

-

Rotary evaporator

-

Preparative HPLC system

Procedure:

-

Solution Preparation: Prepare a solution of fusidic acid in acetonitrile at a concentration of 50 µg/mL.[1]

-

Photolytic Exposure: Transfer the solution to a quartz reaction vessel and place it under a UV lamp (254 nm, 20 W) with continuous stirring.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to observe the formation of the lumifusidic acid peak and the degradation of the fusidic acid peak.

-

Reaction Termination: Once the desired conversion is achieved (or the reaction reaches a plateau), stop the irradiation.

-

Solvent Evaporation: Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Purification: Purify the resulting residue containing lumifusidic acid and remaining fusidic acid using a preparative HPLC system.

-

Isolation and Drying: Collect the fraction corresponding to lumifusidic acid, evaporate the solvent, and dry the isolated compound under vacuum to obtain pure lumifusidic acid.

Workflow for the synthesis and purification of Lumifusidic acid.

Characterization of Lumifusidic Acid

A comprehensive characterization of the synthesized lumifusidic acid is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of lumifusidic acid and for distinguishing it from fusidic acid and other degradation products.

Experimental Protocol:

-

Column: Agilent™ Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm)[1]

-

Mobile Phase: Acetonitrile and water (72:28, v/v), pH adjusted to 3.5 with acetic acid[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL[1]

-

Column Temperature: 25 °C[1]

Data Presentation:

| Compound | Retention Time (min) | Purity (%) |

| Fusidic Acid | Expected ~6.08 | >99.0 |

| Lumifusidic Acid | Expected (different from Fusidic Acid) | >95.0 |

Note: The exact retention time for lumifusidic acid would need to be determined experimentally and will differ from that of fusidic acid due to stereochemical changes.

Workflow for HPLC analysis of Lumifusidic acid.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of lumifusidic acid.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure.

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

Internal Standard: Tetramethylsilane (TMS)

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC

Expected ¹H and ¹³C NMR Data: While specific chemical shifts for lumifusidic acid are not readily available in the literature, they are expected to be similar to those of fusidic acid, with notable differences in the regions of the molecule that have undergone photochemical rearrangement. A comparison of the NMR spectra of fusidic acid and the synthesized compound is crucial for structural confirmation.

| Nucleus | Fusidic Acid (Reference) | Lumifusidic Acid (Expected) |

| ¹H NMR Chemical Shifts (ppm) | Characteristic signals for steroidal protons, vinyl protons, and acetyl group. | Shifts in protons adjacent to the rearranged stereocenters. |

| ¹³C NMR Chemical Shifts (ppm) | Distinct signals for the 29 carbons. | Changes in chemical shifts for carbons involved in the isomerization. |

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer

-

Sample Preparation: KBr pellet or thin film on a salt plate

-

Spectral Range: 4000-400 cm⁻¹

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (alkane) | ~2950-2850 |

| C=O (carboxylic acid) | ~1710 |

| C=O (ester) | ~1735 |

| C=C (alkene) | ~1650 |

MS is used to determine the molecular weight and fragmentation pattern of lumifusidic acid, further confirming its identity.

Experimental Protocol:

-

Instrument: High-Resolution Mass Spectrometer (e.g., ESI-QTOF)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Orbitrap

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₃₁H₄₈O₆ |

| Molecular Weight | 516.71 g/mol |

| [M+H]⁺ (m/z) | 517.3422 |

| [M+Na]⁺ (m/z) | 539.3241 |

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of lumifusidic acid. The proposed photochemical synthesis offers a viable route to obtain this important isomer of fusidic acid. The detailed characterization protocols, utilizing HPLC and various spectroscopic techniques, will enable researchers to unambiguously identify and assess the purity of the synthesized compound. A thorough understanding of lumifusidic acid is paramount for the development of stable and safe fusidic acid-based pharmaceuticals. Further research is warranted to fully elucidate the biological activity and toxicological profile of lumifusidic acid.

References

- 1. scielo.br [scielo.br]

- 2. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101792476A - Method for extracting and separating fusidic acid - Google Patents [patents.google.com]

- 4. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Lumifusidic acid mechanism of action in bacteria

An In-depth Technical Guide to the Mechanism of Action of Lumifusidic Acid in Bacteria

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Lumifusidic acid" indicate it is a synonym for fusidic acid. This document proceeds under the assumption that the topic of interest is fusidic acid. All data and mechanisms described herein pertain to fusidic acid.

Executive Summary

Fusidic acid is a bacteriostatic antibiotic, primarily effective against Gram-positive bacteria, most notably Staphylococcus aureus.[1][2] Its unique mechanism of action involves the inhibition of protein synthesis by targeting the bacterial elongation factor G (EF-G).[3][4] By locking EF-G onto the ribosome after the translocation step of peptide elongation, fusidic acid effectively halts the entire protein synthesis cycle.[1][5] This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and key experimental methodologies used to study this important antibiotic.

Core Mechanism of Action

Fusidic acid's antibacterial activity is centered on its ability to disrupt the elongation phase of protein synthesis. This process is mediated by its specific interaction with Elongation Factor G (EF-G), a crucial GTPase involved in both the translocation of tRNA and mRNA through the ribosome and the subsequent recycling of the ribosomal subunits.[4][5]

The key steps in the mechanism are as follows:

-

EF-G Binding and GTP Hydrolysis: During protein synthesis, EF-G, complexed with GTP, binds to the ribosome to facilitate the movement of the peptidyl-tRNA from the A-site to the P-site. This translocation is powered by the hydrolysis of GTP to GDP.[1]

-

Fusidic Acid Intervention: Fusidic acid binds to the ribosome-EF-G-GDP complex.[5] This interaction occurs after GTP hydrolysis but before the release of EF-G from the ribosome.

-

Stalling of the Ribosome: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes necessary for EF-G's release.[3] This creates a stalled ribosomal state, effectively "locking" EF-G in place.[3]

-

Inhibition of Protein Synthesis: With EF-G trapped on the ribosome, the A-site remains blocked, preventing the entry of a new aminoacyl-tRNA. This halts the elongation cycle. Furthermore, the trapped EF-G also inhibits the recycling of ribosomal subunits after protein synthesis is terminated.[4]

This mechanism is highly specific to bacterial ribosomes, and the corresponding eukaryotic elongation factor (eEF2) is not susceptible to inhibition by fusidic acid, which accounts for its selective toxicity.[3]

Signaling Pathway and Logical Relationship Diagram

Caption: Mechanism of fusidic acid-mediated inhibition of bacterial protein synthesis.

Quantitative Data: In Vitro Efficacy

The potency of fusidic acid is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC data for fusidic acid against key Gram-positive pathogens.

Table 1: Fusidic Acid MIC Distribution for Staphylococcus aureus Isolates from U.S. Medical Centers (2014) [6]

| Organism Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) |

| S. aureus (All) | 0.12 | 0.12 | 99.8% |

| Methicillin-Susceptible (MSSA) | - | - | 99.6% |

| Methicillin-Resistant (MRSA) | - | - | 100.0% |

Table 2: Fusidic Acid MIC Distribution for Coagulase-Negative Staphylococci (CoNS) from U.S. Medical Centers (2014) [6]

| Organism Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) |

| CoNS (All) | - | - | 92.7% |

| Methicillin-Susceptible (MS-CoNS) | - | 0.12 | 100.0% (at ≤0.25 µg/mL) |

| Methicillin-Resistant (MR-CoNS) | - | 2 | - |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanisms of Resistance

Bacterial resistance to fusidic acid can emerge, particularly when used as a monotherapy.[1] The primary mechanisms are:

-

Target Modification: Point mutations in the fusA gene, which encodes EF-G, can alter the binding site of fusidic acid, reducing its affinity and rendering the antibiotic ineffective.[1] High-level resistance (MIC > 64 mg/L) is often associated with these mutations.[5]

-

Target Protection: A more common mechanism involves the acquisition of fusB, fusC, or fusD genes.[6] These genes encode small proteins that bind to EF-G on the ribosome, promoting its dissociation from the stalled complex and thereby "rescuing" the ribosome to continue translation.[7] This typically confers low-level resistance.

Logical Diagram of Resistance Mechanisms

Caption: Primary mechanisms of bacterial resistance to fusidic acid.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard for determining the MIC of an antibiotic.[8][9]

Objective: To determine the lowest concentration of fusidic acid that inhibits the visible growth of a target bacterium.

Materials:

-

Fusidic acid stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB), supplemented as required for the specific bacterium.

-

Bacterial culture grown to the logarithmic phase.

-

Spectrophotometer.

-

Sterile pipette tips and multichannel pipettor.

-

Incubator (37°C).

Procedure:

-

Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in MHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.

-

Serial Dilution of Fusidic Acid: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the fusidic acid stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

-

Inoculation: a. Using a multichannel pipettor, add 100 µL of the working bacterial inoculum to wells 1 through 12. This halves the antibiotic concentration in each well to the final desired test concentration and brings the final bacterial density to approximately 5 x 10⁵ CFU/mL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: a. The MIC is determined as the lowest concentration of fusidic acid in which there is no visible turbidity (bacterial growth).

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Translation Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of fusidic acid on bacterial protein synthesis using a cell-free system.[10]

Objective: To quantify the inhibition of protein synthesis by fusidic acid in a controlled, cell-free environment.

Materials:

-

Bacterial cell-free transcription-translation (TX-TL) system (e.g., from E. coli).

-

Reporter plasmid DNA (e.g., encoding luciferase or a fluorescent protein).

-

Fusidic acid solutions at various concentrations.

-

Reaction buffer, amino acids, and energy source (provided with the TX-TL kit).

-

Microplate reader for luminescence or fluorescence detection.

Procedure:

-

Reaction Setup: a. In a microtiter plate, prepare the master mix according to the TX-TL kit manufacturer's instructions. This typically includes the cell extract, reaction buffer, and amino acids. b. Add the reporter plasmid DNA to the master mix.

-

Addition of Inhibitor: a. Aliquot the master mix into the wells of the microplate. b. Add different concentrations of fusidic acid to the respective wells. Include a no-antibiotic control (positive control for translation) and a no-DNA control (background).

-

Incubation: a. Incubate the plate at the recommended temperature (e.g., 30-37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation.

-

Detection: a. Measure the signal from the reporter protein. If using a luciferase reporter, add the appropriate substrate and measure luminescence. If using a fluorescent protein, measure the fluorescence at the correct excitation and emission wavelengths.

-

Data Analysis: a. Subtract the background signal (no-DNA control) from all readings. b. Normalize the signal from the fusidic acid-treated wells to the no-antibiotic control. c. Plot the percentage of inhibition against the fusidic acid concentration to determine parameters like the IC₅₀ (the concentration that causes 50% inhibition).

Ribosome Binding/Dissociation Assay (Stopped-Flow Kinetics)

This advanced protocol uses stopped-flow fluorescence to monitor the effect of fusidic acid on the dynamics of EF-G dissociation from the ribosome.[11]

Objective: To measure the rate at which EF-G dissociates from the ribosome in the presence and absence of fusidic acid.

Materials:

-

Purified 70S ribosomes.

-

Purified EF-G.

-

Ribosome Recycling Factor (RRF).

-

Non-hydrolyzable GTP analog or GDP.

-

Fluorescently labeled component (e.g., mant-GDP, a fluorescent analog of GDP).

-

Stopped-flow spectrofluorometer.

-

Reaction buffers.

Procedure:

-

Complex Formation: a. In one syringe of the stopped-flow apparatus, prepare a pre-translocation or post-translocation ribosomal complex. For example, incubate 70S ribosomes with mRNA and tRNA to form a stable complex. b. In the second syringe, prepare a mixture containing EF-G, fusidic acid (for the test condition), and mant-GDP.

-

Rapid Mixing and Measurement: a. The contents of the two syringes are rapidly mixed, initiating the binding of EF-G to the ribosome. b. The fluorescence signal of the mant-GDP is monitored over time. The binding of the EF-G-mant-GDP complex to the ribosome results in a change in fluorescence.

-

Dissociation Measurement: a. To measure dissociation, a pre-formed Ribosome-EF-G-mant-GDP-FA complex is prepared in one syringe. b. The second syringe contains a high concentration of unlabeled GDP or a chase agent. c. Upon rapid mixing, the unlabeled GDP competes with and displaces the fluorescent mant-GDP, leading to a decrease in fluorescence.

-

Data Analysis: a. The resulting fluorescence traces are fitted to exponential equations to determine the observed rate constants (k_obs) for association and dissociation. b. Comparing the rates in the presence and absence of fusidic acid reveals its effect on stabilizing the EF-G-ribosome complex. A significantly slower dissociation rate in the presence of the drug confirms its mechanism of action.

References

- 1. Fusidic acid - Wikipedia [en.wikipedia.org]

- 2. About fusidic acid - NHS [nhs.uk]

- 3. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. researchgate.net [researchgate.net]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. google.com [google.com]

- 11. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Lumifusidic Acid: An Obscure Photochemical Isomer of a Potent Antibiotic

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the publicly available information on Lumifusidic acid, a compound identified as a photochemical derivative of the well-established antibiotic, Fusidic acid. Despite its early discovery, detailed characterization and experimental data on Lumifusidic acid remain largely confined to foundational, yet not readily accessible, scientific literature from the 1960s. This document summarizes the current understanding of its discovery and origin, and outlines the logical workflow for its formation, while also highlighting the significant gaps in the available data.

Discovery and Origin

Lumifusidic acid was first identified as a product of the ultraviolet irradiation of Fusidic acid. The pioneering work on Fusidic acid and its derivatives was conducted by W.O. Godtfredsen and S. Vangedal in the early 1960s. Their publications in Tetrahedron are considered the primary sources of information on the structure and stereochemistry of Fusidic acid and its derivatives, including the photochemical isomer, Lumifusidic acid. The prefix "lumi" in its name is characteristic of a compound formed through a photochemical reaction.

Fusidic acid itself is a steroid antibiotic isolated from the fermentation broth of the fungus Fusidium coccineum. It is known for its potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The discovery of Lumifusidic acid stems from early investigations into the physicochemical properties of Fusidic acid, including its stability under various conditions such as light exposure.

The Photochemical Transformation of Fusidic Acid

The formation of Lumifusidic acid is a direct consequence of the exposure of Fusidic acid to ultraviolet radiation. This photochemical isomerization represents a structural rearrangement of the parent molecule. While the precise quantum yield and the optimal conditions for this transformation are not detailed in the readily available literature, the logical workflow for its formation and characterization can be outlined.

Caption: Logical workflow for the formation and characterization of Lumifusidic acid.

Physicochemical Data

Detailed quantitative data for Lumifusidic acid is scarce in modern scientific databases. The following table summarizes the limited information that can be inferred from the available search results.

| Property | Value | Source |

| Molecular Formula | C31H48O6 | Inferred to be the same as Fusidic acid (isomer) |

| Molecular Weight | 516.71 g/mol | Inferred to be the same as Fusidic acid (isomer) |

| Synonyms | (photochemical isomer of Fusidic acid) | Deduced from nomenclature |

| Origin | Photochemical reaction from Fusidic acid | Godtfredsen & Vangedal (cited literature) |

Experimental Protocols

Regrettably, detailed experimental protocols for the synthesis and isolation of Lumifusidic acid are not available in the public domain. Access to the full text of the original publications from the 1960s would be required to provide specifics on:

-

Irradiation Conditions: Wavelength of UV light, intensity, duration of exposure.

-

Reaction Solvent: The solvent used for the irradiation of Fusidic acid.

-

Isolation and Purification: Specific chromatographic techniques (e.g., column packing, mobile phase) and crystallization methods.

-

Characterization Data: Full NMR (¹H, ¹³C), mass spectrometry, IR, and UV-Vis spectral data, as well as melting point and optical rotation.

Signaling Pathways and Mechanism of Action

There is no available information on the biological activity, mechanism of action, or any interaction with signaling pathways for Lumifusidic acid. It is plausible that its biological activity would differ from that of Fusidic acid due to the structural changes induced by photoisomerization. However, without experimental data, any discussion on this topic would be purely speculative.

Conclusion and Future Directions

Lumifusidic acid remains an enigmatic derivative of a clinically important antibiotic. The foundational research that identified this compound is not readily accessible, which severely limits a contemporary, in-depth understanding of its properties. For researchers interested in the photostability of Fusidic acid or the discovery of novel steroid-based antibiotic scaffolds, a thorough investigation of the original literature by Godtfredsen and Vangedal is an essential first step. Further research would be required to synthesize, isolate, and comprehensively characterize Lumifusidic acid to determine its biological activity and potential relevance in drug development.

Spectroscopic Data of Lumifusidic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumifusidic acid, identified by the CAS Number 3482-49-3, is a compound closely related to the antibiotic fusidic acid. The "lumi" prefix in its name suggests that it is likely a product of photochemical transformation of fusidic acid. While the parent compound, fusidic acid, is well-characterized, detailed spectroscopic data for lumifusidic acid is not widely available in publicly accessible literature. This guide aims to summarize the currently available information and provide a framework for the spectroscopic analysis of this compound.

Molecular Structure and Properties

The exact and universally agreed-upon chemical structure for lumifusidic acid is not readily found in the primary scientific literature, which presents a significant challenge in definitively assigning spectroscopic data. One commercial source provides the following chemical name: (3α,4α,8α,9β,11α,13α,14β,16β,17E)-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid. However, without primary literature confirmation, this should be regarded with caution.

Spectroscopic Data Summary

Exhaustive searches for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data specifically for lumifusidic acid have not yielded detailed experimental spectra or peak lists. The characterization of fusidic acid's degradation products, including those formed under photolytic stress, has been investigated, but these studies primarily focus on separation and quantification by High-Performance Liquid Chromatography (HPLC) rather than detailed spectroscopic elucidation of each individual degradant.

Due to the lack of specific data for lumifusidic acid, this guide will present a general methodology and expected spectroscopic features based on the known structure of fusidic acid and common photochemical transformations of similar steroidal compounds.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of lumifusidic acid are not available. However, standard methodologies for the spectroscopic analysis of related natural products can be applied.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure lumifusidic acid would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

-

Data Acquisition and Processing: Standard pulse programs and processing parameters would be employed to obtain high-resolution spectra.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Acquisition: A sufficient number of scans would be co-added to obtain a high signal-to-noise ratio.

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) would be used for structural fragmentation analysis.

-

Data Acquisition: Mass spectra would be acquired in both positive and negative ion modes to obtain comprehensive fragmentation data.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like lumifusidic acid, starting from the parent compound.

Caption: Workflow for the generation and analysis of Lumifusidic acid.

Conclusion

While a comprehensive technical guide with detailed quantitative spectroscopic data for lumifusidic acid cannot be provided at this time due to the lack of available information in the public domain, this document outlines the necessary steps and methodologies for its characterization. Researchers in possession of a sample of lumifusidic acid are encouraged to perform the spectroscopic analyses described to contribute to the scientific understanding of this fusidic acid-related compound. The logical workflow and general protocols provided herein can serve as a foundation for such an investigation.

Lumifusidic Acid: A Photochemical Derivative of Fusidic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1] It exhibits a unique steroidal structure but lacks corticosteroid effects.[2][3] Clinically, fusidic acid is primarily employed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), which prevents the translocation of the EF-G-GDP complex from the ribosome.[6][7] This mode of action is distinct from other antibiotic classes, resulting in a low incidence of cross-resistance.[2][3] Lumifusidic acid is a recognized derivative of fusidic acid, formed through a photochemical process. This guide provides a comprehensive technical overview of lumifusidic acid, focusing on its relationship with fusidic acid, and is intended for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of Fusidic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₈O₆ | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| Melting Point | 192.5 °C | [1] |

| pKa | 5.35 | [1] |

| Solubility | 5.21e-03 g/L | [1] |

Formation of Lumifusidic Acid

Lumifusidic acid is understood to be a product of the photodegradation of fusidic acid. This transformation is a key consideration in the stability and handling of fusidic acid, particularly in topical formulations exposed to light.

Proposed Photochemical Transformation

The precise mechanism for the formation of Lumifusidic acid from Fusidic acid via photodegradation is not detailed in the available literature. However, it is known to be a photochemical rearrangement. This process is critical for understanding the stability of fusidic acid formulations.

Caption: Photochemical conversion of Fusidic acid to Lumifusidic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Lumifusidic acid are not extensively reported in the publicly available literature. However, a general workflow can be inferred for the forced degradation studies that lead to its formation.

General Protocol for Photodegradation Study of Fusidic Acid

-

Sample Preparation: Dissolve a known concentration of Fusidic acid in a suitable solvent (e.g., methanol or ethanol).

-

Exposure to UV Light: Place the solution in a quartz cuvette or other UV-transparent container. Irradiate the sample with a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

-

Monitoring the Reaction: At various time intervals, withdraw aliquots of the solution.

-

Analytical Characterization: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of Fusidic acid and the formation of new products, including Lumifusidic acid.

-

Isolation and Purification: Once a significant amount of the degradation product is formed, the product can be isolated using preparative HPLC.

-

Structural Elucidation: The purified product, presumed to be Lumifusidic acid, should be subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure.

Caption: General workflow for the formation and analysis of Lumifusidic acid.

Biological Activity

The biological activity of Lumifusidic acid is not well-documented in comparison to Fusidic acid. The extensive data available for Fusidic acid serves as a benchmark for any future comparative studies.

Antimicrobial Spectrum of Fusidic Acid

Fusidic acid is primarily effective against Gram-positive bacteria.

Table 2: In Vitro Activity of Fusidic Acid against Selected Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [5] |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | [5] |

| Coagulase-negative staphylococci | 0.12 | - | [5] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Signaling Pathways

Fusidic acid and its derivatives have been shown to possess anti-inflammatory properties.[4][8] Studies on a hydrogenated derivative of fusidic acid indicated an inhibitory effect on the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[9][10] It is plausible that Lumifusidic acid may exhibit similar or altered effects on these pathways, though specific data is currently unavailable.

Caption: Inhibition of the NF-κB pathway by a Fusidic acid derivative.

Conclusion and Future Directions

Lumifusidic acid, a photochemical derivative of fusidic acid, represents an important aspect of the parent compound's stability and degradation profile. While its existence is acknowledged, a significant gap in the scientific literature exists regarding its specific physicochemical properties, a detailed protocol for its synthesis, and a comprehensive evaluation of its biological activity compared to fusidic acid. Future research should focus on isolating and characterizing lumifusidic acid to perform a direct comparative analysis. Such studies would be invaluable for understanding the full pharmacological and toxicological profile of fusidic acid and its derivatives, particularly in the context of drug stability and the development of new therapeutic agents.

References

- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activity of Fusidic Acid: A Technical Guide

Disclaimer: This technical guide focuses on the biological activity of fusidic acid. Information on a compound specifically named "lumifusidic acid" is scarce in peer-reviewed scientific literature. The available data primarily refers to fusidic acid, a well-characterized antibiotic with a similar steroidal structure. Therefore, this document provides a comprehensive overview of the biological activities of fusidic acid as a representative of the fusidane class of antibiotics.

Introduction

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It possesses a unique steroid-like structure, which sets it apart from other classes of antibiotics.[1][2] While primarily known for its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, fusidic acid also exhibits significant anti-inflammatory properties.[3][4][5][6] This dual activity makes it a valuable therapeutic agent in various clinical applications, especially in dermatology. This guide provides an in-depth analysis of the biological activities of fusidic acid, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antibacterial Activity

Mechanism of Action

Fusidic acid inhibits bacterial protein synthesis by targeting elongation factor G (EF-G).[1][7][8][9] EF-G is a crucial protein involved in the translocation of the ribosome along the messenger RNA (mRNA) during protein synthesis. Fusidic acid binds to the EF-G-ribosome complex after the hydrolysis of GTP, effectively locking EF-G on the ribosome.[8][9] This prevents the release of EF-G, which is necessary for the next round of tRNA binding and peptide bond formation, thereby halting protein elongation and ultimately inhibiting bacterial growth.[7][9]

Figure 1: Mechanism of antibacterial action of Fusidic Acid.

Spectrum of Activity

Fusidic acid exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1] It is highly effective against:

-

Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)

-

Coagulase-negative staphylococci

-

Corynebacterium species

-

Clostridium species

It has limited activity against most Gram-negative bacteria and enterococci.[1]

Quantitative Antibacterial Data

The antibacterial potency of fusidic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Fusidic Acid | S. aureus ATCC 29213 | 0.125 | [6] |

| Fusidic Acid | S. epidermidis ATCC 12228 | 0.25 | [6] |

| Fusidic Acid | S. pyogenes ATCC 19615 | 4-8 | [10] |

| Fusidic Acid Derivative (FA-15) | S. aureus | 0.781-1.563 µM | [5] |

| Fusidic Acid Derivative (WU-FA-01) | S. aureus ATCC 29213 | 0.25 | [11] |

Anti-inflammatory Activity

Mechanism of Action

Fusidic acid has demonstrated significant anti-inflammatory effects, which are thought to be mediated through the inhibition of pro-inflammatory cytokine production and modulation of the NF-κB signaling pathway.[11][12] It has been shown to reduce the expression of key inflammatory mediators such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[11] The suppression of the NF-κB pathway, a central regulator of inflammation, is a likely mechanism for these effects.

Figure 2: Anti-inflammatory signaling pathway of Fusidic Acid.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of fusidic acid is often evaluated using in vivo models, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |

| Fusidic Acid (WU-FA-00) | TPA-induced mouse ear edema | 0.5 mg/ear | 45.3 | [11] |

| Fusidic Acid (WU-FA-00) | TPA-induced mouse ear edema | 1.0 mg/ear | 68.2 | [11] |

| Hydrogenation derivative (WU-FA-01) | TPA-induced mouse ear edema | 0.5 mg/ear | 52.1 | [11] |

| Hydrogenation derivative (WU-FA-01) | TPA-induced mouse ear edema | 1.0 mg/ear | 75.4 | [11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[13][14][15][16][17]

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The culture is incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of fusidic acid is prepared in an appropriate solvent.

-

Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate (containing different concentrations of the antibiotic) is inoculated with the standardized bacterial suspension.

-

A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

References

- 1. microbiologyclass.net [microbiologyclass.net]

- 2. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]

- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 4. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Fusidic acid - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 10. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Minimum inhibitory concentration (MIC) testing [bio-protocol.org]

- 17. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

In Silico Modeling of Lumifusidic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumifusidic acid, a derivative of the well-established antibiotic fusidic acid, presents a compelling case for in silico investigation to elucidate its interaction with bacterial targets and to guide further drug development efforts. Fusidic acid is known to inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G), a crucial component of the ribosomal machinery.[1][2] This technical guide provides a comprehensive overview of the in silico modeling of Lumifusidic acid's interactions, drawing upon methodologies applied to fusidic acid and its derivatives. The guide summarizes quantitative data, details relevant experimental protocols for model validation, and visualizes key processes using Graphviz diagrams.

Molecular Target: Elongation Factor G (EF-G)

The primary molecular target of fusidic acid and its derivatives is Elongation Factor G (EF-G).[1][2] EF-G is a GTPase that plays a pivotal role in the translocation step of bacterial protein synthesis, facilitating the movement of the ribosome along the mRNA template.[1] Fusidic acid binds to the EF-G-ribosome complex, stalling the ribosome after GTP hydrolysis and preventing the release of EF-G, thereby halting protein synthesis.[2] In silico models of Lumifusidic acid are therefore designed to predict its binding affinity and interaction with bacterial EF-G.

In Silico Modeling of Lumifusidic Acid-EF-G Interactions

Computational approaches are invaluable for predicting the binding mode and affinity of Lumifusidic acid to EF-G. These methods allow for the rational design of more potent derivatives and provide insights into potential resistance mechanisms.

Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation of Lumifusidic acid within the EF-G binding pocket. These simulations calculate a scoring function to estimate the binding affinity.

Methodology:

A typical molecular docking protocol for a fusidic acid derivative like Lumifusidic acid against Staphylococcus aureus EF-G would involve the following steps:

-

Protein Preparation: The three-dimensional structure of S. aureus EF-G is obtained from a protein database (e.g., PDB ID: 4V9L). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[3]

-

Ligand Preparation: The 3D structure of Lumifusidic acid is generated and optimized for its conformational energy.

-

Grid Generation: A grid box is defined around the known fusidic acid binding site on EF-G to encompass the potential interaction area.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) is used to explore various conformations of Lumifusidic acid within the defined grid box and to calculate the binding energy for each pose.[3][4]

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions with key amino acid residues in the binding site.

Molecular Dynamics (MD) Simulations

To further refine the docking poses and to understand the dynamic behavior of the Lumifusidic acid-EF-G complex, molecular dynamics simulations are performed.

Methodology:

-

System Setup: The best-ranked docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 nanoseconds) to observe the stability of the complex and the nature of the interactions.

-

Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy to assess the stability and strength of the interaction.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data obtained from in silico modeling and experimental validation of fusidic acid and its derivatives.

Table 1: In Silico Binding Affinity of Fusidic Acid Derivatives to S. aureus EF-G

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

| Fusidic Acid | -8.5 | -74.42 | PHE88, ILE45, HIS457 | [5] |

| Derivative FA-7 | - | - | Not specified | [6] |

| Derivative FA-8 | - | - | Not specified | [6] |

| Derivative FA-9 | - | - | Not specified | [6] |

| Derivative FA-20 | - | - | Not specified | [6] |

| Derivative FA-22 | - | - | Not specified | [6] |

Table 2: Experimentally Determined Minimum Inhibitory Concentrations (MIC) of Fusidic Acid Derivatives against S. aureus

| Compound | MIC (µM) | MIC (µg/mL) | Bacterial Strain | Reference |

| Fusidic Acid | - | 0.1 - 0.625 | S. aureus | [7] |

| Derivative FA-7 | 3.125 | - | S. aureus | [6] |

| FA-NE-hydrogel | - | - | Multidrug-resistant bacteria | [8] |

| WU-FA-01 | - | 0.1 - 0.625 | S. aureus | [7] |

Experimental Validation Protocols

The predictions from in silico models must be validated through experimental assays to ensure their accuracy and relevance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol for Broth Microdilution Assay:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Drug Dilutions: A serial two-fold dilution of Lumifusidic acid is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Detailed Protocol:

-

Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

Reading of Results: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by Lumifusidic acid.

Experimental Workflow for In Silico Modeling and Validation

Caption: Workflow for in silico modeling and experimental validation.

Signaling Pathway: Potential Impact on Virulence Factor Regulation

While the primary mechanism of fusidic acid is the direct inhibition of protein synthesis, downstream effects on bacterial signaling pathways that regulate virulence have been observed. For instance, sub-inhibitory concentrations of fusidic acid have been shown to down-regulate the expression of virulence factors in S. aureus. This is often mediated through two-component signaling systems (TCSs) that sense environmental cues and regulate gene expression.

Caption: Postulated impact on a bacterial two-component signaling system.

Conclusion

The in silico modeling of Lumifusidic acid provides a powerful framework for understanding its molecular interactions and guiding the development of novel antibiotics. By combining molecular docking and dynamics simulations with robust experimental validation, researchers can accelerate the discovery of more effective and resilient therapeutic agents against bacterial infections. The methodologies and data presented in this guide serve as a foundational resource for professionals in the field of drug discovery and development.

References

- 1. integration-of-multiscale-molecular-modeling-approaches-with-the-design-and-discovery-of-fusidic-acid-derivatives - Ask this paper | Bohrium [bohrium.com]

- 2. bbrc.in [bbrc.in]

- 3. youtube.com [youtube.com]

- 4. Integration of multiscale molecular modeling approaches with the design and discovery of fusidic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olefinic side chain modification of fusidic acid enhances anti-MRSA activity and mitigates resistance development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Enhancing the Topical Antibacterial Activity of Fusidic Acid via Embedding into Cinnamon Oil Nano-Lipid Carrier - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photodegradation Products of Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of fusidic acid, a crucial antibiotic in the treatment of staphylococcal infections. Ensuring the stability of fusidic acid and understanding its degradation pathways are critical for the development of safe and effective pharmaceutical formulations. This document details the identified photodegradation products, the analytical methodologies for their assessment, and the experimental conditions used to study the photostability of this important active pharmaceutical ingredient (API).

Introduction to the Photostability of Fusidic Acid

Fusidic acid is a steroid antibiotic derived from the fungus Fusidium coccineum. Its unique chemical structure, while effective in inhibiting bacterial protein synthesis, is susceptible to degradation under various stress conditions, including exposure to light. Photodegradation can lead to the formation of impurities that may have reduced efficacy or potential toxicity. Therefore, a thorough understanding of the photodegradation profile of fusidic acid is mandated by regulatory bodies and is a key aspect of pharmaceutical quality control.

Forced degradation studies, including photolytic stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies help in elucidating the degradation pathways and in formulating light-protected dosage forms to ensure the safety and efficacy of the drug product throughout its shelf life.

Identified Photodegradation Products of Fusidic Acid

Forced degradation studies have revealed the formation of several degradation products when fusidic acid is exposed to ultraviolet (UV) light. While the complete profile of all photoproducts is an area of ongoing research, several related substances of fusidic acid, which are likely to include photodegradation products, have been identified and are listed in the European Pharmacopoeia (Ph. Eur.).

The following table summarizes the known related substances of fusidic acid that may be formed during photodegradation. It is important to note that the presence and quantity of these impurities can vary depending on the specific conditions of light exposure, the presence of excipients, and the formulation type.

| Impurity Name/Identifier | Molecular Formula | Observations from Forced Degradation Studies |

| Fusidic Acid EP Impurity B | C₃₁H₄₈O₇ | Observed as a degradation product in stability studies. |

| Fusidic Acid EP Impurity D | C₃₁H₄₈O₇ | Observed as a degradation product in stability studies. |

| Other degradation peaks | - | Additional, currently unidentified, degradation peaks are consistently observed in HPLC chromatograms following photolytic stress.[1] |

Experimental Protocols for Photodegradation Studies

The investigation of fusidic acid's photostability involves subjecting the drug substance or product to controlled light exposure and subsequently analyzing the resulting sample for the formation of degradants. The following protocols are based on methodologies reported in the scientific literature.

Forced Photolytic Degradation of Fusidic Acid Solution

This protocol describes a typical procedure for inducing the photodegradation of fusidic acid in solution for the purpose of identifying potential photodegradants.

Objective: To generate and identify the photodegradation products of fusidic acid in a solution state.

Methodology:

-

Preparation of Fusidic Acid Solution: Prepare a solution of fusidic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 50 µg/mL).[1]

-

Light Exposure: Expose the solution to a controlled UV light source. A common condition is exposure to UV light at a wavelength of 254 nm using a 20 W lamp.[1] The duration of exposure is typically determined by the extent of degradation, aiming for approximately 5-20% degradation of the parent compound.[1]

-

Control Sample: A control sample of the same fusidic acid solution should be protected from light (e.g., wrapped in aluminum foil) and kept at the same temperature to serve as a baseline.

-

Sample Analysis: Following exposure, analyze both the exposed and control samples using a stability-indicating HPLC method to separate and quantify fusidic acid and its degradation products.

Photostability Testing of Fusidic Acid API and Formulations (ICH Q1B)

This protocol outlines the standardized approach for photostability testing as per the International Council for Harmonisation (ICH) guideline Q1B.

Objective: To evaluate the intrinsic photostability of the fusidic acid drug substance and its stability in a finished drug product.

Methodology:

-

Sample Preparation:

-

API: Spread a thin layer of the fusidic acid powder in a suitable container.

-

Formulation (e.g., Cream): Expose the formulated product in its immediate packaging and, if necessary, also by removing the product from its primary pack.

-

-

Light Exposure Conditions: Expose the samples to a light source that produces both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Control Samples: Protect identical samples from light with a light-opaque cover to serve as dark controls.

-

Analysis: After exposure, analyze the samples for any physical changes (e.g., color change) and for the assay of fusidic acid and the formation of degradation products using a validated stability-indicating analytical method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of fusidic acid and its photodegradation products.

Stability-Indicating HPLC Method

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for fusidic acid analysis is summarized below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water (e.g., 72:28 v/v), with pH adjusted to 3.5 with acetic acid.[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV spectrophotometer at 210 nm[1] |

| Injection Volume | 20 µL[1] |

| Temperature | Ambient (e.g., 25 °C)[1] |

This method should be validated according to ICH guidelines to ensure it is linear, precise, accurate, specific, and robust for the quantification of fusidic acid in the presence of its degradation products.

Visualizations

Experimental Workflow for Forced Photodegradation Study

The following diagram illustrates the typical workflow for conducting a forced photodegradation study of fusidic acid.

Caption: Workflow for a forced photodegradation study of fusidic acid.

Logical Relationship in Photostability Assessment

This diagram outlines the logical relationship between the components of a comprehensive photostability assessment for a pharmaceutical product containing fusidic acid.

Caption: Logical flow of a photostability assessment for fusidic acid.

References

Application of Fusidic Acid in the Development of New Antibiotics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2] Its unique mechanism of action, involving the inhibition of Elongation Factor-G (EF-G), makes it a valuable candidate for combination therapies against drug-resistant bacterial strains.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of fusidic acid in developing new antibiotic strategies, with a focus on its synergistic potential. Detailed protocols for key experimental assays are also provided to facilitate further research and development.

Mechanism of Action

Fusidic acid exerts its antibacterial effect by interfering with bacterial protein synthesis.[1][4] It specifically targets Elongation Factor-G (EF-G), a crucial protein involved in the translocation of the ribosome along mRNA during protein synthesis.[2][3][4] Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis, locking EF-G on the ribosome and preventing its release.[2][3] This stalls the elongation phase of protein synthesis, ultimately inhibiting bacterial growth.[4]

Caption: Mechanism of action of Fusidic Acid.

Synergistic Applications

Fusidic acid has demonstrated significant synergistic activity when combined with other classes of antibiotics. This synergy often leads to a reduction in the Minimum Inhibitory Concentration (MIC) of both drugs, potentially overcoming resistance and reducing the required therapeutic doses.

Combination with Rifampicin

The combination of fusidic acid and rifampicin has shown promise, particularly against Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Studies have reported that this combination can be bactericidal.[6] While one study indicated that fusidic acid co-administration could affect rifampicin pharmacokinetics, leading to potentially higher drug exposure, this highlights the importance of further investigation into dosing regimens when these drugs are used in combination.[8]

Combination with Macrolides, Oxazolidinones, and Aminoglycosides

Research has identified synergistic interactions between fusidic acid and several other antibiotics against Mycobacterium tuberculosis in vitro. These include the macrolides (erythromycin, clarithromycin, roxithromycin), the oxazolidinone (linezolid), and the aminoglycoside (streptomycin).[6][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the synergistic effects of fusidic acid with other antibiotics.

Table 1: Synergistic Activity of Fusidic Acid Combinations against Mycobacterium smegmatis mc²155 [6]

| Combination | Fold Reduction in MIC₉₀ of Fusidic Acid | Fold Reduction in MIC₉₀ of Partner Drug |

| Fusidic Acid + Spectinomycin | 4-16 | 4-16 |

| Fusidic Acid + Erythromycin | 4-16 | 4-16 |

| Fusidic Acid + Clarithromycin | 4-16 | 4-16 |

| Fusidic Acid + Tetracycline | 4-16 | 4-16 |

Table 2: Synergistic Activity of Fusidic Acid Combinations against Mycobacterium tuberculosis [6]

| Combination | Fold Reduction in MIC₉₀ of Fusidic Acid | Fold Reduction in MIC₉₀ of Partner Drug |

| Fusidic Acid + Erythromycin | 8 | Not specified |

Table 3: Minimum Inhibitory Concentrations (MICs) of Fusidic Acid against Staphylococcal Species

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| S. aureus (ATCC 6538) | 0.625 | [10] |

| S. aureus subsp. aureus (ATCC 29213) | 0.625 | [10] |

| Staphylococcus epidermidis (ATCC 12228) | 0.625 | [10] |

| Methicillin-susceptible S. aureus (MSSA) | 12% resistance | [11] |

| Methicillin-resistant S. aureus (MRSA) | 19% resistance | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fusidic acid - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Antibiotic - Wikipedia [en.wikipedia.org]

- 8. Population pharmacokinetics of rifampicin in adult patients with osteoarticular infections: interaction with fusidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Lumifusidic acid as a reference standard in pharmaceutical analysis

Application Note

Introduction

Lumifusidic acid is a critical reference standard used in the pharmaceutical industry for the quality control and stability testing of fusidic acid, a bacteriostatic antibiotic. As a primary degradation product of fusidic acid, particularly under photolytic stress, the accurate quantification of lumifusidic acid is essential to ensure the safety and efficacy of fusidic acid-containing drug products. This document provides detailed application notes and protocols for the use of lumifusidic acid as a reference standard in pharmaceutical analysis, with a focus on high-performance liquid chromatography (HPLC) methods.

Physicochemical Properties

| Property | Value |

| Chemical Name | (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid |

| Molecular Formula | C₃₁H₄₆O₆ |

| Molecular Weight | 514.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and acetonitrile |

Application in Pharmaceutical Analysis

Lumifusidic acid is primarily used as a reference standard for the following applications:

-

Impurity Profiling: To identify and quantify lumifusidic acid as an impurity in fusidic acid active pharmaceutical ingredient (API) and finished drug products.

-

Stability Studies: To monitor the degradation of fusidic acid under various stress conditions, including exposure to light, heat, and humidity.

-

Method Validation: As a component in system suitability testing and for the validation of analytical methods developed for the analysis of fusidic acid and its related substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lumifusidic Acid

This section details a stability-indicating HPLC method suitable for the separation and quantification of lumifusidic acid from fusidic acid and other potential degradation products.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (72:28, v/v), pH adjusted to 3.5 with acetic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 235 nm |

| Column Temperature | 25 °C |

Preparation of Standard Solutions

-

Lumifusidic Acid Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of lumifusidic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Preparation of Sample Solutions

-

Fusidic Acid API: Accurately weigh approximately 50 mg of the fusidic acid API and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Fusidic Acid Formulation (e.g., Cream): Accurately weigh an amount of the formulation equivalent to 20 mg of fusidic acid into a suitable container. Extract the fusidic acid and its impurities with a known volume of methanol or another suitable solvent. Centrifuge or filter the extract to remove any undissolved excipients before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution containing both fusidic acid and lumifusidic acid. The resolution between the two peaks should be greater than 2.0.

Method Validation Data

The following tables summarize the typical performance characteristics of the described HPLC method for the analysis of lumifusidic acid.

Table 1: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Lumifusidic Acid | 0.1 - 10 | ≥ 0.999 |

Table 2: Precision

| Analyte | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Lumifusidic Acid | 1.0 | < 2.0 | < 3.0 |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |

| Lumifusidic Acid | 0.5 | 98.0 - 102.0 |

| 1.0 | 98.0 - 102.0 | |

| 5.0 | 98.0 - 102.0 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Lumifusidic Acid | ~ 0.05 | ~ 0.15 |

Degradation Pathway of Fusidic Acid to Lumifusidic Acid

The primary degradation pathway for the formation of lumifusidic acid from fusidic acid is through photolytic stress, specifically exposure to ultraviolet (UV) radiation. This transformation involves a photochemical reaction.

Caption: Photodegradation of Fusidic Acid to Lumifusidic Acid.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of lumifusidic acid as an impurity in a fusidic acid drug product.

Caption: Workflow for Lumifusidic Acid Impurity Analysis.

Conclusion

Lumifusidic acid is an indispensable reference standard for ensuring the quality and stability of fusidic acid pharmaceutical products. The provided HPLC method and protocols offer a robust framework for its accurate quantification. Adherence to these guidelines is crucial for regulatory compliance and for guaranteeing the delivery of safe and effective medications to patients.

Application Notes and Protocols for the Analytical Detection of Lumifusidic Acid

Introduction

Lumifusidic acid is a principal degradation product of fusidic acid, an antibiotic primarily used against Gram-positive bacteria. The formation of lumifusidic acid occurs under exposure to light, particularly UV radiation, and can impact the efficacy and safety of fusidic acid-containing pharmaceutical products. Therefore, robust and validated analytical methods are crucial for the detection and quantification of lumifusidic acid to ensure the quality and stability of these formulations. This document provides detailed application notes and protocols based on established analytical techniques for the analysis of fusidic acid and its degradation products, which are directly applicable to the detection of lumifusidic acid.

I. Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable technique for the quantification of fusidic acid and its degradation products, including lumifusidic acid.[1] This method offers good selectivity, sensitivity, and robustness for routine quality control analysis.[2][3] More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and selectivity, which is particularly useful for the analysis of complex matrices or for confirmation of the identity of degradation products.

II. Quantitative Data Summary

The following tables summarize the quantitative data from validated HPLC methods for the analysis of fusidic acid, which are suitable for the detection and quantification of lumifusidic acid as a degradation product.

Table 1: HPLC Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 5 - 95 µg/mL | [2][3] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Limit of Detection (LOD) | 0.43 µg/mL | [2][3] |

| Limit of Quantification (LOQ) | 1.31 µg/mL | [2][3] |

| Accuracy (Recovery) | 98 - 102% | [2] |

| Precision (RSD) | < 2% | [2] |

Table 2: System Suitability Parameters for HPLC Method

| Parameter | Acceptance Criteria | Reference |

| Tailing Factor (Asymmetry) | ≤ 2.0 | [2] |

| Theoretical Plates | > 2000 | [2] |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | [2] |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | [2] |

III. Experimental Protocols

A. Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous determination of fusidic acid and its degradation products, including lumifusidic acid.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Agilent™ Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm) or equivalent.[2]

-

Mobile Phase: Acetonitrile and water (72:28, v/v), with the pH adjusted to 3.5 using acetic acid.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 210 nm.[2]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: 25 °C (Room Temperature).[2]

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of fusidic acid reference standard in the mobile phase to obtain a concentration of 1 mg/mL. A reference standard for lumifusidic acid, if available, should be prepared in the same manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 20, 35, 50, 65, 80, and 95 µg/mL).[2]

-

Sample Preparation (e.g., for a cream formulation):

-

Accurately weigh a portion of the cream equivalent to a known amount of fusidic acid.

-

Disperse the sample in a suitable solvent like methanol and sonicate to extract the drug.

-

Centrifuge or filter the sample to remove undissolved excipients.

-